molecular formula C11H14F3N3 B1400851 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine CAS No. 1305860-95-0

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine

Cat. No.: B1400851
CAS No.: 1305860-95-0
M. Wt: 245.24 g/mol
InChI Key: NOPXTSKIHXGGQP-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine ( 1305860-95-0) is a chemical compound with the molecular formula C11H14F3N3 and a molecular weight of 245.24 g/mol . This piperidine-based derivative features a pyridine ring substituted with a trifluoromethyl (CF3) group at the 3-position, a key structural motif known to significantly influence the biological activity and pharmacokinetic properties of drug candidates . The trifluoromethyl group is a prominent pharmacophore in medicinal chemistry due to its high electronegativity, lipophilicity, and metabolic stability, which can enhance a compound's ability to cross cell membranes and improve its binding affinity to target proteins . Compounds within this chemical class, specifically piperidine derivatives, are the subject of active investigation for use in the treatment or prevention of various psychiatric and neurological conditions . Researchers value this compound as a key synthetic intermediate or building block for the development of novel bioactive molecules. The presence of both a piperidine ring and a trifluoromethyl-substituted pyridine makes it a versatile scaffold for constructing more complex structures targeted at central nervous system (CNS) disorders. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-4-1-5-16-10(9)17-6-2-3-8(15)7-17/h1,4-5,8H,2-3,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPXTSKIHXGGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Starting Materials :

    • 2-Chloro-3-(trifluoromethyl)pyridine
    • Piperidin-3-amine (protected or unprotected)
  • Conditions :

  • Mechanism :
    The piperidin-3-amine attacks the electron-deficient C2 position of the pyridine ring, facilitated by the electron-withdrawing trifluoromethyl group.

Key Data

Parameter Value
Yield 45–65%
Reaction Time 12–24 h
Purification Column chromatography (SiO₂)

Limitations :

  • Low reactivity of chloro-pyridines necessitates harsh conditions.
  • Competing side reactions (e.g., dehalogenation).

Buchwald-Hartwig Amination

Reaction Scheme

Key Data

Parameter Value
Yield (Coupling) 70–85%
Yield (Deprotection) >90%
Purity (HPLC) ≥98%

Advantages :

  • High regioselectivity.
  • Compatible with sensitive functional groups.

Reductive Amination

Reaction Scheme

Key Data

Parameter Value
Yield 50–60%
Reaction Time 6–12 h

Limitations :

  • Requires pre-synthesis of the aldehyde intermediate.
  • Competing imine formation reduces efficiency.

Gabriel Synthesis Approach

Reaction Scheme

  • Phthalimide Protection :

    • Piperidin-3-amine → N-phthalimidopiperidine.
  • Coupling :

    • Reaction with 2-chloro-3-(trifluoromethyl)pyridine under NAS or Pd-catalyzed conditions.
  • Deprotection :

    • Hydrazinolysis (NH₂NH₂) to regenerate the amine.

Key Data

Parameter Value
Overall Yield 55–70%
Purity ≥95%

Advantages :

  • Avoids side reactions at the amine group during coupling.

Comparative Analysis of Methods

Method Yield (%) Scalability Functional Group Tolerance
NAS 45–65 Moderate Low
Buchwald-Hartwig 70–85 High High
Reductive Amination 50–60 Low Moderate
Gabriel Synthesis 55–70 Moderate High

Key Challenges and Solutions

  • Pyridine Activation : Use of triflate leaving groups (e.g., 2-trifluoromethanesulfonyl-3-(trifluoromethyl)pyridine) improves reactivity in Pd-catalyzed couplings.
  • Amine Protection : Boc groups prevent undesired side reactions during metal-catalyzed steps.
  • Purification : Reverse-phase HPLC or recrystallization from EtOAc/hexane enhances purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine or piperidine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Biological Research: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine hydrochloride (C₁₁H₁₄Cl₂F₃N₃): This derivative introduces a chlorine atom at the pyridine’s 5-position, increasing molecular weight to 316.15 g/mol.
  • 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine :
    Replacing the piperidine ring with a pyrrolidine (5-membered amine ring) reduces ring size, altering conformational flexibility. The (R)-enantiomer of this compound has been studied for its improved metabolic stability and selectivity in drug discovery .

Modifications to the Amine Ring

  • 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine derivatives :
    Piperazine analogues (e.g., 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine hydrochloride) replace the piperidine’s six-membered ring with a piperazine (containing two nitrogen atoms). This modification increases polarity and hydrogen-bonding capacity, impacting solubility and pharmacokinetics .

  • N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine :
    This complex derivative integrates a pyrimidine ring and a cyclopentyl group, demonstrating how extended substituents on the amine ring enhance selectivity for kinase targets (e.g., AKT inhibitors) .

Functional Group Additions

  • 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid (C₁₂H₁₃F₃N₂O₂) :
    The addition of a carboxylic acid group at the piperidine’s 3-position increases hydrophilicity (molecular weight: 274.24 g/mol ). This modification is critical for improving aqueous solubility in drug candidates .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine C₁₁H₁₃F₃N₃ 244.24 Base structure; moderate lipophilicity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine hydrochloride C₁₁H₁₄Cl₂F₃N₃ 316.15 Chloro-substituted; enhanced electron-withdrawing effects
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine C₁₀H₁₁F₃N₃ 230.21 Smaller amine ring; enantioselective activity
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride C₁₀H₁₂ClF₃N₄ 280.68 Piperazine core; increased polarity

Biological Activity

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its implications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with an amine group. The molecular formula is C11H14F3N3C_{11}H_{14}F_3N_3 with a molecular weight of 245.24 g/mol .

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine is hypothesized to interact with various biological targets, influencing several biochemical pathways:

  • Pharmacokinetics : The trifluoromethyl group may enhance lipophilicity and metabolic stability, which are critical for drug efficacy .
  • Biochemical Pathways : Similar compounds have been utilized in synthesizing ligands that stabilize hypervalent iodine, crucial for various synthetic transformations .

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant cytotoxicity against cancer cells. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . This suggests potential applications in cancer therapy.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine structure can enhance inhibition of cholinesterase and monoamine oxidase B, which are relevant in neurodegenerative diseases .

Study 1: Anticancer Activity

In a study assessing various piperidine derivatives, 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine demonstrated enhanced binding affinity to cancer cell receptors compared to non-fluorinated analogs. The study utilized a three-component 1,3-dipolar cycloaddition method leading to compounds with improved cytotoxic profiles .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. It was found to modulate neurotransmitter levels and exhibited dual cholinesterase inhibition, which could be beneficial in treating Alzheimer's disease .

Data Tables

Property Value
Molecular FormulaC₁₁H₁₄F₃N₃
Molecular Weight245.24 g/mol
CAS Number1305860-95-0
Boiling PointNot available
Anticancer Activity (EC₅₀)0.038 μM
Cholinesterase Inhibition (IC₅₀)0.048 μM

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a trifluoromethyl-substituted pyridine precursor with a piperidine-3-amine derivative. For example, nucleophilic substitution or reductive amination may be employed under inert atmospheres (e.g., nitrogen) using solvents like dichloromethane or tetrahydrofuran. Catalysts such as palladium on carbon (Pd/C) or bases like triethylamine are critical for facilitating intermediate steps. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity. Reaction temperatures (0–80°C) and stoichiometric ratios (1:1.2 for amine:pyridine) must be tightly controlled .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) confirms the presence of the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F-NMR) and piperidine ring protons (δ 1.5–3.5 ppm in ¹H-NMR). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 260.12). Fourier-transform infrared (FTIR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹). Purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the trifluoromethyl group during functionalization?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the -CF₃ group, predicting regioselectivity in electrophilic substitutions. Transition state analysis identifies energy barriers for reactions like halogenation or cross-coupling. Molecular docking studies reveal steric hindrance caused by the trifluoromethyl group, guiding derivatization strategies. Software like Gaussian or Schrödinger Suite is used, with solvent effects modeled via PCM (polarizable continuum model) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (e.g., pH, temperature) or impurities. Validate findings via:

  • Dose-response curves across multiple replicates.
  • Orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Metabolic stability tests (hepatocyte microsomes) to rule out off-target effects.
    For example, analogs with trifluoromethyl-pyridine motifs show variable kinase inhibition due to trifluoromethyl orientation in binding pockets, resolved by X-ray crystallography .

Q. How does the stereochemistry of the piperidine ring influence the compound’s physicochemical properties?

  • Methodological Answer : Chiral centers in the piperidine ring (e.g., at C3) affect logP (lipophilicity) and aqueous solubility. Enantiomers are separated via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Stereochemical stability is assessed under physiological pH (e.g., 7.4) using circular dichroism (CD). The (R)-enantiomer may exhibit 2–3x higher membrane permeability in Caco-2 assays compared to (S)-forms, impacting bioavailability .

Key Research Recommendations

  • Synthesis : Optimize Pd-catalyzed coupling using microwave-assisted synthesis to reduce reaction time (e.g., 2h vs. 24h) .
  • Characterization : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectral regions .
  • Biological Testing : Use cryo-EM to map trifluoromethyl interactions with target proteins at sub-Å resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine
Reactant of Route 2
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1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine

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